molecular formula C18H23ClN2O2 B6979300 N-[4-[[1-(2-chlorophenyl)cyclobutyl]amino]-4-oxobutyl]cyclopropanecarboxamide

N-[4-[[1-(2-chlorophenyl)cyclobutyl]amino]-4-oxobutyl]cyclopropanecarboxamide

Cat. No.: B6979300
M. Wt: 334.8 g/mol
InChI Key: VWGSOROSDYZCIA-UHFFFAOYSA-N
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Description

N-[4-[[1-(2-chlorophenyl)cyclobutyl]amino]-4-oxobutyl]cyclopropanecarboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclopropanecarboxamide moiety linked to a 2-chlorophenyl-substituted cyclobutyl group through an amino and oxobutyl chain. Its unique structure makes it an interesting subject for chemical synthesis and biological studies.

Properties

IUPAC Name

N-[4-[[1-(2-chlorophenyl)cyclobutyl]amino]-4-oxobutyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O2/c19-15-6-2-1-5-14(15)18(10-4-11-18)21-16(22)7-3-12-20-17(23)13-8-9-13/h1-2,5-6,13H,3-4,7-12H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGSOROSDYZCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2Cl)NC(=O)CCCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[1-(2-chlorophenyl)cyclobutyl]amino]-4-oxobutyl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the cyclobutyl and cyclopropanecarboxamide intermediates. The key steps include:

    Formation of the Cyclobutyl Intermediate: This involves the reaction of 2-chlorophenylmagnesium bromide with cyclobutanone to form 1-(2-chlorophenyl)cyclobutanol. This intermediate is then converted to 1-(2-chlorophenyl)cyclobutylamine through a reductive amination process.

    Preparation of the Cyclopropanecarboxamide Intermediate: Cyclopropanecarboxylic acid is reacted with thionyl chloride to form cyclopropanecarbonyl chloride, which is then treated with ammonia to yield cyclopropanecarboxamide.

    Coupling Reaction: The final step involves the coupling of 1-(2-chlorophenyl)cyclobutylamine with 4-oxobutyl cyclopropanecarboxamide under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[1-(2-chlorophenyl)cyclobutyl]amino]-4-oxobutyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-[[1-(2-chlorophenyl)cyclobutyl]amino]-4-oxobutyl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-[4-[[1-(2-chlorophenyl)cyclobutyl]amino]-4-oxobutyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[[1-(2-chlorophenyl)cyclobutyl]amino]-4-oxobutyl]cyclopropanecarboxamide: shares structural similarities with other cyclopropanecarboxamide derivatives and 2-chlorophenyl-substituted compounds.

    Cyclopropanecarboxamide derivatives: These compounds often exhibit unique chemical reactivity and biological activity due to the strained cyclopropane ring.

    2-Chlorophenyl-substituted compounds: These compounds are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopropanecarboxamide moiety with a 2-chlorophenyl-substituted cyclobutyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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